molecular formula C25H28F2N4O3 B14149705 7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 505054-61-5

7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B14149705
CAS No.: 505054-61-5
M. Wt: 470.5 g/mol
InChI Key: LSJAMNFTMHPSQT-UHFFFAOYSA-N
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Description

7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and other aromatic compounds. The key steps may involve:

    Condensation Reactions: Formation of the pyrazolopyrimidine core through cyclization reactions.

    Substitution Reactions: Introduction of the difluoromethyl and other substituents.

    Amidation: Formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings.

    Reduction: Reduction reactions may target the difluoromethyl group or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines and thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.

Biology

Biologically, pyrazolopyrimidines are studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents.

Medicine

In medicine, compounds like this one are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

Industry

Industrially, such compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Other Heterocyclic Compounds: Such as pyrimidines, pyrazoles, and triazoles.

Uniqueness

The uniqueness of this compound lies in its specific substituents, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

CAS No.

505054-61-5

Molecular Formula

C25H28F2N4O3

Molecular Weight

470.5 g/mol

IUPAC Name

7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C25H28F2N4O3/c1-15-4-7-17(8-5-15)19-13-20(23(26)27)31-24(30-19)18(14-29-31)25(32)28-11-10-16-6-9-21(33-2)22(12-16)34-3/h4-9,12,14,19-20,23,30H,10-11,13H2,1-3H3,(H,28,32)

InChI Key

LSJAMNFTMHPSQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(N3C(=C(C=N3)C(=O)NCCC4=CC(=C(C=C4)OC)OC)N2)C(F)F

Origin of Product

United States

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